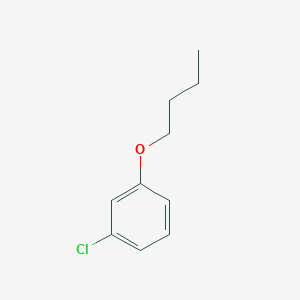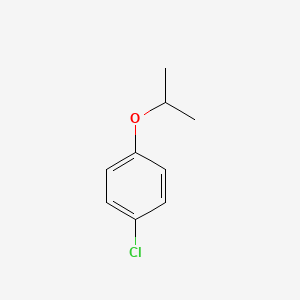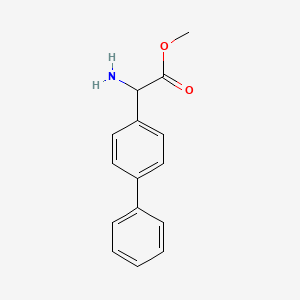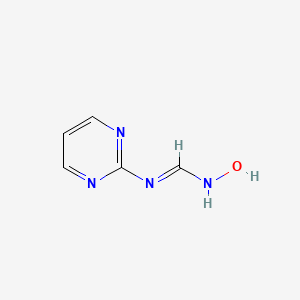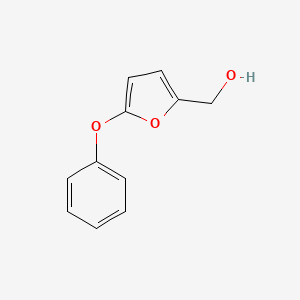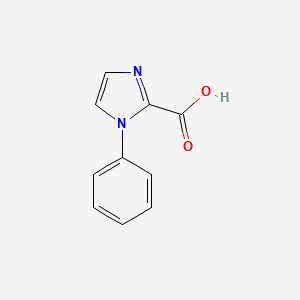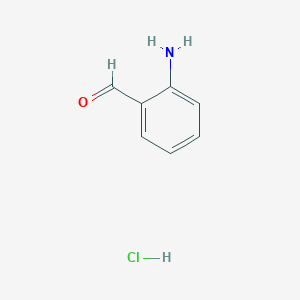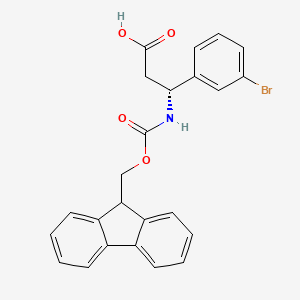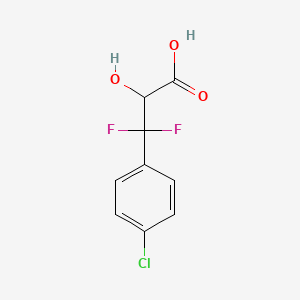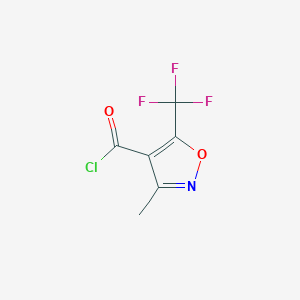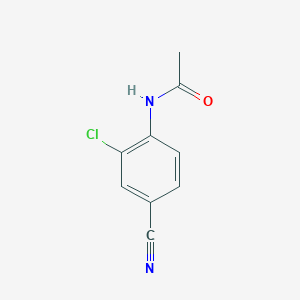
2'-Chloro-4'-cyanoacetanilide
Übersicht
Beschreibung
2’-Chloro-4’-cyanoacetanilide is a chemical compound with the molecular formula C9H7ClN2O. It has an average mass of 194.618 Da and a monoisotopic mass of 194.024689 Da .
Synthesis Analysis
The synthesis of 2’-Chloro-4’-cyanoacetanilide and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, six novel 2-cyanoacetanilide-derived metal-free organic dyes, named SA11-16, were synthesized containing 4-dimethylaminophenyl, 4-anisyl or 2,4,5-trimethoxyphenyl as electron donating moieties, and carboxyl (–COOH) or nitro (–NO 2) groups as anchoring moieties .Molecular Structure Analysis
The molecular structure of 2’-Chloro-4’-cyanoacetanilide consists of a chlorophenyl group attached to a cyanoacetamide group . The compound has a linear formula of NCCH2CONHC6H4Cl .Chemical Reactions Analysis
Cyanoacetamide derivatives, such as 2’-Chloro-4’-cyanoacetanilide, are considered important precursors for heterocyclic synthesis. They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
2’-Chloro-4’-cyanoacetanilide has a molecular weight of 194.62 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells (DSSCs)
2-Chloro-4-cyanoacetanilide-derived metal-free organic dyes have been synthesized and used as effective co-sensitizers for DSSCs . These dyes, named SA11-16, contain 4-dimethylaminophenyl, 4-anisyl or 2,4,5-trimethoxyphenyl as electron donating moieties, and carboxyl (–COOH) or nitro (–NO 2) groups as anchoring moieties . The co-sensitization technique was applied by combining these organic dyes with a previously published HD-2 ruthenium-based complex for DSSCs, and the corresponding effect on the photovoltaic performance was studied .
Synthesis of Biologically Active Compounds
N-cyanoacetamides, a class of compounds that includes 2-Chloro-4-cyanoacetanilide, have been used extensively in the synthesis of biologically active novel heterocyclic moieties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . Many derivatives of cyanoacetamide have been reported to possess diverse biological activities .
Preparation of N-Cyanoacetamides
2-Chloro-4-cyanoacetanilide can be prepared by treating various substituted aryl or heteryl amines with alkyl cyanoacetates . This method is versatile and economical, and it yields cyanoacetamide derivatives .
Chemical Reactivity and Reactions
The carbonyl and the cyano functions of 2-Chloro-4-cyanoacetanilide are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Safety and Hazards
2’-Chloro-4’-cyanoacetanilide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .
Zukünftige Richtungen
Cyanoacetanilides, including 2’-Chloro-4’-cyanoacetanilide, have been studied for their potential in dye-sensitized solar cells (DSSCs). For instance, a study reported the synthesis of six novel 2-cyanoacetanilide-derived metal-free organic dyes, which were used as co-sensitizers for DSSCs sensitized with a ruthenium (II) complex . This suggests potential future directions in the field of renewable energy.
Wirkmechanismus
Target of Action
It’s known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . The cyano and carbonyl groups in these compounds are suitably situated to enable reactions with common bidentate reagents .
Biochemical Pathways
It’s known that cyanoacetamide derivatives are utilized in the synthesis of various organic heterocycles . These heterocycles could potentially interact with various biochemical pathways, depending on their specific structures and properties .
Result of Action
It’s known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that 2-Chloro-4-cyanoacetanilide could potentially have significant molecular and cellular effects.
Action Environment
This suggests that the compound’s action could potentially be influenced by environmental factors such as dust levels and exposure routes .
Eigenschaften
IUPAC Name |
N-(2-chloro-4-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAJMEGPAYWVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-cyanoacetanilide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

